![molecular formula C22H24N2O3 B5000503 3-[4-(2-allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5000503.png)
3-[4-(2-allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is known for diverse biological activities such as antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic activities (Osarumwense Peter Osarodion, 2023). These compounds have been the subject of extensive research due to their wide range of pharmacological properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the cyclization of anthranilamide derivatives and aldehydes. For instance, compounds within this family, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, have been synthesized by dissolving methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid in ethanol with anhydrous potassium carbonate and refluxed for extended periods (Osarumwense Peter Osarodion, 2023). This synthesis pathway highlights the complex chemical reactions involved in producing quinazolinone derivatives.
Molecular Structure Analysis
The molecular structure of quinazolinone compounds is characterized by the presence of a quinazolinone ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The diversity in biological activity is often attributed to substitutions on this core structure, which can significantly affect the compound's pharmacological properties.
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclization, substitution, and addition reactions, depending on the functional groups attached to the core structure. These reactions are crucial for synthesizing derivatives with specific biological activities. For example, the introduction of methoxy and ethoxy groups has been shown to influence the lipophilicity and, consequently, the biological activity of these compounds (Y. Kurogi et al., 1996).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-8-17-15-18(26-2)11-12-21(17)27-14-7-6-13-24-16-23-20-10-5-4-9-19(20)22(24)25/h3-5,9-12,15-16H,1,6-8,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNYSMCCIVRNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

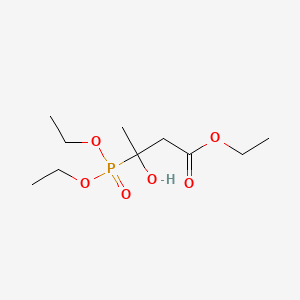
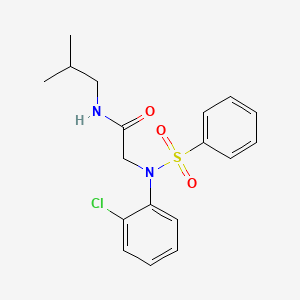
![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)
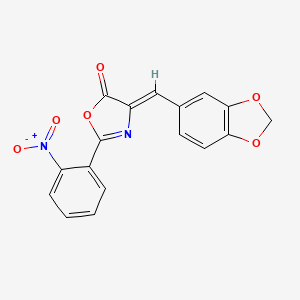
![1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)
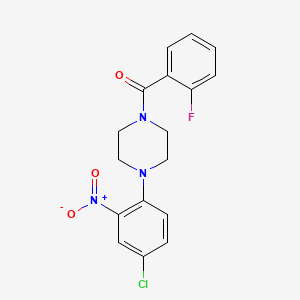
![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
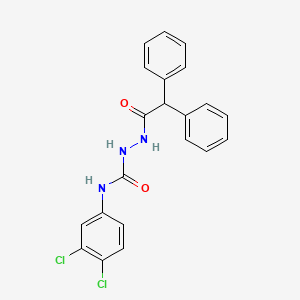
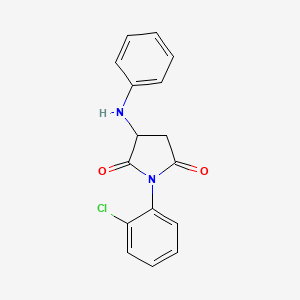
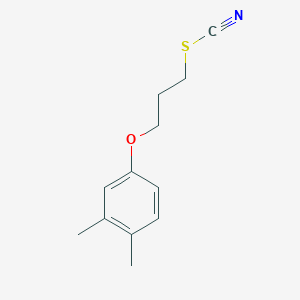
![methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5000504.png)
![N-(3-acetylphenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5000510.png)
![methyl 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]benzoate](/img/structure/B5000514.png)